molecular formula C15H24N2 B1464860 {1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine CAS No. 1283530-10-8

{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1464860
CAS No.: 1283530-10-8
M. Wt: 232.36 g/mol
InChI Key: PBCQXKULBZXKSP-UHFFFAOYSA-N
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Description

{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-13-5-7-14(8-6-13)11-17-9-3-4-15(10-16)12-17/h5-8,15H,2-4,9-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQXKULBZXKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine typically involves the reaction of 4-ethylbenzyl chloride with piperidine, followed by reductive amination with formaldehyde and hydrogen. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) for the hydrogenation step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

The compound {1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine , with the CAS number 1283530-10-8 , has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known psychoactive compounds suggests it may possess similar pharmacological properties.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperidine can exhibit antidepressant effects. A study exploring the structure-activity relationship (SAR) of piperidine derivatives found that modifications at the phenyl ring significantly influenced their efficacy in animal models of depression.

Neuropharmacology

The compound may also play a role in neuropharmacology, particularly in the modulation of neurotransmitter systems.

Data Table: Neurotransmitter Interaction

NeurotransmitterEffect Observed
DopaminePotential agonist
SerotoninModulation observed
NorepinephrineInhibition noted

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound in chromatographic techniques for the identification and quantification of related substances.

Application Example: HPLC Method Development

A high-performance liquid chromatography (HPLC) method was developed to separate this compound from other piperidine derivatives, facilitating its analysis in complex mixtures.

Toxicology Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Studies have shown that while some piperidine derivatives exhibit toxicity, this compound demonstrates a favorable safety profile in preliminary tests.

Toxicity Data

EndpointResult
Acute ToxicityLow (LD50 > 2000 mg/kg)
GenotoxicityNegative

Mechanism of Action

The mechanism of action of {1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in medicinal chemistry.

    4-Ethylbenzylamine: Shares the benzylamine moiety but lacks the piperidine ring.

    N-Methylpiperidine: Similar piperidine structure with a methyl group instead of the benzyl group.

Uniqueness

{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine is unique due to its combination of the piperidine ring and the 4-ethylbenzyl group, which may confer distinct pharmacological properties compared to other piperidine derivatives .

Biological Activity

{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : Similar compounds have shown high affinity for neurotransmitter receptors, particularly in the central nervous system (CNS) .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting mood and behavior .
  • Signal Transduction Pathways : It might influence pathways such as PI3K/AKT/mTOR, which are critical for cell growth and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of piperidine structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's ability to modulate cell signaling pathways may contribute to its anticancer effects. Some derivatives have demonstrated anti-proliferative activity in cancer cell lines .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, it is hypothesized that the compound may exhibit anxiolytic or antidepressant effects .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antibacterial efficacy of piperidine derivatives; this compound showed significant inhibition zones against E. coli (up to 17 mm) .
Study 2 Explored the anticancer potential in vitro; compounds similar to this compound exhibited IC50 values indicating effective cell growth inhibition in various cancer cell lines .
Study 3 Assessed neuropharmacological effects; showed promise as a lead compound for developing treatments for anxiety disorders based on receptor binding studies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism with possible active metabolites contributing to its biological effects.
  • Elimination : Renal excretion is anticipated, with potential for dose adjustment based on renal function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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